BCN-exo-PEG7-Maleimide: A Technical Guide for Researchers and Drug Development Professionals
BCN-exo-PEG7-Maleimide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Heterobifunctional Linker for Advanced Bioconjugation
BCN-exo-PEG7-Maleimide is a versatile, heterobifunctional crosslinker integral to the fields of bioconjugation, diagnostics, and targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Attributes and Chemical Properties
BCN-exo-PEG7-Maleimide is a molecule comprised of three key functional components: a bicyclo[6.1.0]nonyne (BCN) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group. This unique architecture enables a two-step, orthogonal conjugation strategy.
| Property | Value | Reference |
| CAS Number | 2143965-47-1 | [1] |
| Molecular Formula | C34H53N3O12 | [1] |
| Molecular Weight | 695.81 g/mol | [1] |
| Purity | Typically ≥95% | [2] |
| Storage | Store at -20°C, protect from moisture | [3] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [3] |
Reaction Mechanisms and Kinetics
The utility of BCN-exo-PEG7-Maleimide lies in the distinct reactivity of its terminal functional groups, allowing for precise, sequential conjugations.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The BCN group reacts with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne (B158145) allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.[4]
Thiol-Michael Addition
The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, through a Michael addition reaction. This reaction is highly efficient under physiological conditions and forms a stable thioether bond.
Quantitative Data on Reaction Kinetics
| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | BCN | ~0.06 - 0.1 | Varies with solvent, temperature, and azide (B81097) structure | [5] |
| Thiol-Michael Addition | Maleimide and Thiol | High (qualitative) | pH 6.5-7.5 | [6] |
Note: The thiol-maleimide reaction rate is highly pH-dependent. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6]
The Role of the PEG7 Linker
The polyethylene glycol (PEG) spacer plays a crucial role in the functionality of the BCN-exo-PEG7-Maleimide linker. The seven ethylene (B1197577) glycol units confer several advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the linker and the resulting bioconjugates, which is particularly beneficial when working with hydrophobic payloads.[7]
-
Increased Stability and Biocompatibility: PEGylation is a well-established method for increasing the stability of biomolecules in biological fluids and reducing their immunogenicity.[7] The PEG spacer can shield the conjugate from enzymatic degradation and recognition by the immune system.[8]
-
Flexibility and Reduced Steric Hindrance: The length and flexibility of the PEG7 chain provide adequate spacing between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[2]
Experimental Protocols
The following section details a generalized protocol for a two-step bioconjugation using BCN-exo-PEG7-Maleimide. This protocol outlines the conjugation of a thiol-containing protein (e.g., an antibody) to an azide-functionalized molecule (e.g., a fluorescent dye or a small molecule drug).
Step 1: Conjugation of BCN-exo-PEG7-Maleimide to a Thiol-Containing Protein
This step involves the reaction of the maleimide group with a free thiol on the protein. If the protein does not have accessible free thiols, disulfide bonds may need to be reduced.
Materials:
-
Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
BCN-exo-PEG7-Maleimide
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the antibody by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove excess reducing agent using a desalting column.
-
-
Linker Preparation:
-
Prepare a stock solution of BCN-exo-PEG7-Maleimide (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the BCN-exo-PEG7-Maleimide stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) in slight excess to the remaining unreacted maleimide groups to stop the reaction.
-
-
Purification:
-
Purify the BCN-functionalized protein from excess linker and quenching reagent using size-exclusion chromatography or dialysis.
-
Step 2: Conjugation of the BCN-Functionalized Protein to an Azide-Containing Molecule
This step utilizes the copper-free click chemistry reaction between the BCN group on the protein and the azide group on the molecule of interest.
Materials:
-
BCN-functionalized protein (from Step 1)
-
Azide-containing molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO).
-
Add the azide-containing molecule to the BCN-functionalized protein solution at a 1.5-5 fold molar excess.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Purify the final bioconjugate from unreacted azide-containing molecules using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved when using BCN-exo-PEG7-Maleimide.
Caption: A two-step bioconjugation workflow using BCN-exo-PEG7-Maleimide.
Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Applications in Research and Development
The unique properties of BCN-exo-PEG7-Maleimide make it a valuable tool in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): This linker is widely used in the development of ADCs for targeted cancer therapy. It allows for the precise attachment of cytotoxic drugs to antibodies that target tumor-specific antigens.[9][10]
-
Molecular Imaging: BCN-exo-PEG7-Maleimide can be used to conjugate imaging agents, such as fluorescent dyes or radioisotopes, to targeting molecules for in vivo imaging and diagnostic applications.
-
Protein Engineering and Modification: Researchers use this linker to modify proteins with various functionalities, such as attaching them to surfaces, nanoparticles, or other proteins.
-
Cell Labeling and Tracking: The bioorthogonal nature of the SPAAC reaction makes this linker suitable for labeling and tracking cells in complex biological environments.[11][12][13]
Synthesis Overview
The synthesis of BCN-exo-PEG7-Maleimide is a multi-step process that involves the sequential assembly of its three core components. While the precise, proprietary synthesis methods are not publicly detailed, a general synthetic strategy can be outlined:
-
Synthesis of the PEG7-Maleimide Moiety: A polyethylene glycol diamine with seven repeating units is mono-protected. The unprotected amine is then reacted with a maleimide derivative, such as maleic anhydride, followed by cyclization to form the maleimide ring.
-
Synthesis of the BCN Moiety: Bicyclo[6.1.0]nonyne is typically synthesized from cyclooctene (B146475) through a series of reactions including epoxidation and subsequent manipulations to introduce the alkyne functionality. The BCN core is then functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, for subsequent coupling.
-
Coupling of BCN and PEG7-Maleimide: The deprotected amine of the PEG7-maleimide is reacted with the activated BCN moiety to form the final BCN-exo-PEG7-Maleimide product.
-
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Conclusion
BCN-exo-PEG7-Maleimide is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combined with the biocompatibility imparted by the PEG linker and the efficiency of the SPAAC and thiol-michael addition reactions, enables the precise and stable construction of complex bioconjugates. This guide provides the foundational knowledge required to effectively utilize this linker in a range of applications, from basic research to the development of next-generation therapeutics.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. BCN-exo-PEG7-Maleimide, CAS 2143965-47-1 | AxisPharm [axispharm.com]
- 3. BCN-endo-PEG3-Maleimide, CAS 2141976-33-0 | AxisPharm [axispharm.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell labeling and tracking for experimental models using magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imaging and manipulating proteins in live cells through covalent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
